molecular formula C15H13NO B10838476 1-(7-methyl-9H-carbazol-3-yl)ethanone

1-(7-methyl-9H-carbazol-3-yl)ethanone

Cat. No.: B10838476
M. Wt: 223.27 g/mol
InChI Key: YNKFXJJSPLSRRJ-UHFFFAOYSA-N
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Description

1-(7-Methyl-9H-carbazol-3-yl)ethanone is a carbazole derivative characterized by an acetyl group (-COCH₃) at position 3 and a methyl group (-CH₃) at position 7 of the carbazole core. Carbazoles are aromatic heterocyclic compounds with a 9H-carbazole skeleton (two benzene rings fused to a pyrrole ring). This compound is of interest due to its structural similarity to bioactive carbazole derivatives, which are explored for antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

1-(7-methyl-9H-carbazol-3-yl)ethanone

InChI

InChI=1S/C15H13NO/c1-9-3-5-12-13-8-11(10(2)17)4-6-14(13)16-15(12)7-9/h3-8,16H,1-2H3

InChI Key

YNKFXJJSPLSRRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the carbazole core significantly influence physicochemical and biological properties. Key comparisons include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference CAS/ID
1-(7-Methyl-9H-carbazol-3-yl)ethanone -COCH₃ (C3), -CH₃ (C7) C₁₅H₁₃NO 223.27 Intermediate for hetero-annulated derivatives; potential biological activity N/A (hypothetical)*
1-(9H-Carbazol-3-yl)ethanone -COCH₃ (C3) C₁₄H₁₁NO 209.24 Synthetic precursor; used in Friedel-Crafts reactions 3215-37-0
1-(9-Methyl-9H-carbazol-3-yl)ethanone -COCH₃ (C3), -CH₃ (N9) C₁₅H₁₃NO 223.27 Improved lipophilicity due to N-methylation; antitumor applications 1484-05-5
1-(9-Ethyl-9H-carbazol-3-yl)ethanone -COCH₃ (C3), -CH₂CH₃ (N9) C₁₆H₁₅NO 237.29 Enhanced solubility in organic solvents; used in OLED materials 55044-78-5
1-(9-Octyl-9H-carbazol-3-yl)ethanone -COCH₃ (C3), -C₈H₁₇ (N9) C₂₂H₂₇NO 321.46 High lipophilicity; potential for drug delivery systems 4196-91-2

Key Observations :

  • N-Alkylation (e.g., -CH₃, -C₈H₁₇ at N9) : Increases lipophilicity and alters solubility, critical for membrane permeability in drug design .
  • Acetyl Group (C3) : Enhances reactivity in condensation and cyclization reactions, enabling synthesis of oxadiazole and triazole derivatives .
  • Methyl Group at C7 : Steric hindrance at C7 may reduce intermolecular stacking in solid-state applications compared to N-alkylated derivatives .

Physicochemical Properties

  • Solubility: N-alkylation (e.g., octyl chain) drastically improves solubility in non-polar solvents, whereas C7-methyl derivatives may exhibit lower solubility due to reduced symmetry .
  • Thermal Stability : Acetylated carbazoles generally decompose above 250°C, making them suitable for high-temperature applications in materials science .

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